1-Benzyl-5-nitro-1H-indazole
Overview
Description
1-Benzyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmaceuticals 1-Benzyl-5-nitro-1H-indazole has been utilized in the synthesis of pharmaceutical compounds. A notable example is the efficient two-step synthesis of 2,5-disubstituted furans, leading to the creation of YC-1, an important pharmaceutical target (Palmieri, Gabrielli, & Ballini, 2010).
Antiapoptotic Agent Development Derivatives of this compound have been explored as potential therapeutic agents for treating conditions like sepsis and septic shock. These derivatives have shown efficacy as inhibitors of sodium nitroprusside-induced vascular smooth muscle cell apoptosis (Lien et al., 2002).
Antiproliferative and Antibacterial Activity Certain this compound derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antibacterial activity. Some compounds showed significant activity against lung carcinoma and antibacterial properties against Neisseria gonorrhoeae without hemolytic activity in human red blood cells (Cuartas et al., 2019).
Synthesis of Diverse Derivatives The compound has been utilized in the synthesis of various derivatives. For instance, N-benzylated indole-, indazole-, and benzotriazole-4,7-diones have been synthesized, offering wide perspectives in obtaining these derivatives with potential applications in medicinal chemistry (Marminon et al., 2007).
Activators of Nitric Oxide Receptor Specific derivatives of this compound have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds have been evaluated for their ability to inhibit platelet aggregation and exhibit pharmacokinetic properties, indicating potential therapeutic applications (Selwood et al., 2001).
- for applications in energetic materials, highlighting their potential in the development of high-energy compounds. The synthesized compounds were characterized for their potential as energetic materials based on their structural properties and energetic performance (Srinivas et al., 2012).
Structure and Molecular Interactions The crystal structure of compounds derived from this compound has been analyzed to understand their molecular interactions. For instance, the structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole was studied, revealing insights into its molecular packing and interactions, which are crucial for understanding its pharmaceutical applications (Boulhaoua et al., 2019).
Development of Novel Anticancer Agents Research on this compound derivatives has led to the synthesis of novel anticancer agents. These compounds have shown selective antiproliferative activities against cancer cell lines, suggesting their potential as lead compounds in cancer treatment research (郭瓊文, 2006).
Synthesis of SF5-Substituted Heterocycles An efficient synthetic approach for SF5-substituted heterocycles, specifically 6-SF5-indazoles, has been developed using this compound derivatives. This methodology has applications in the synthesis of compounds like gamendazole, indicating its utility in the synthesis of bioactive molecules (Kanishchev & Dolbier, 2018).
Activation Inductor of Soluble Guanylyl Cyclase The structure and activation properties of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole, a derivative of this compound, have been examined. Its role as an activation inductor of soluble guanylyl cyclase highlights its potential in medicinal chemistry (Sopková-de Oliveira Santos et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
1-Benzyl-5-nitro-1H-indazole is a member of the indazole family . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole compounds generally interact with their targets through hydrogen bonding and stacking interactions between their aromatic rings .
Biochemical Pathways
Indazole compounds are known to affect a variety of pathways due to their wide range of medicinal applications .
Pharmacokinetics
The compound’s molecular weight is 25326 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indazole compounds have been shown to have a variety of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability.
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can lead to the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox state . Additionally, this compound can affect cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its nitro and benzyl groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism . The compound can affect metabolic flux by modulating the activity of key enzymes involved in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can influence metabolite levels, leading to changes in cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can affect the compound’s activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum . This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment.
Properties
IUPAC Name |
1-benzyl-5-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-6-7-14-12(8-13)9-15-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACWEIWGSHNESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620662 | |
Record name | 1-Benzyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23856-20-4 | |
Record name | 1-Benzyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 1-Benzyl-5-nitro-1H-indazole?
A1: The crystal structure reveals that the asymmetric unit of this compound consists of two independent molecules linked by a C—H⋯O hydrogen bond []. This dimeric unit further interacts with neighboring units through π–π stacking interactions []. Understanding these intermolecular interactions can be crucial for predicting the compound's physical properties, such as solubility and melting point, and can also guide further research into its potential applications.
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